

Technical Guide: (1R,2S)-2-Aminocyclohexanol Hydrochloride (CAS No. 190792-72-4)

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Compound of Interest

Compound Name: (1R,2S)-2-aminocyclohexanol
hydrochloride

Cat. No.: B112194

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,2S)-2-Aminocyclohexanol hydrochloride is a pivotal chiral building block in modern organic synthesis and medicinal chemistry. Its rigid, stereochemically defined structure makes it an invaluable starting material for the synthesis of a wide array of chiral ligands, auxiliaries, and pharmacologically active molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its application in asymmetric synthesis, and an exploration of its role in the development of targeted therapeutics, specifically focusing on the inhibition of Spleen Tyrosine Kinase (SYK).

Core Compound Properties

(1R,2S)-2-Aminocyclohexanol hydrochloride is a commercially available chiral amine that serves as a versatile precursor in numerous chemical transformations.^{[1][2]} Its key physicochemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	190792-72-4	[1][3]
Molecular Formula	C ₆ H ₁₄ ClNO	[1]
Molecular Weight	151.63 g/mol	[1]
Appearance	White to off-white solid/crystalline powder	
Optical Purity	Typically ≥97% (enantiomeric excess)	
Solubility	Soluble in water	
Storage	2-8°C	

Spectroscopic Data:

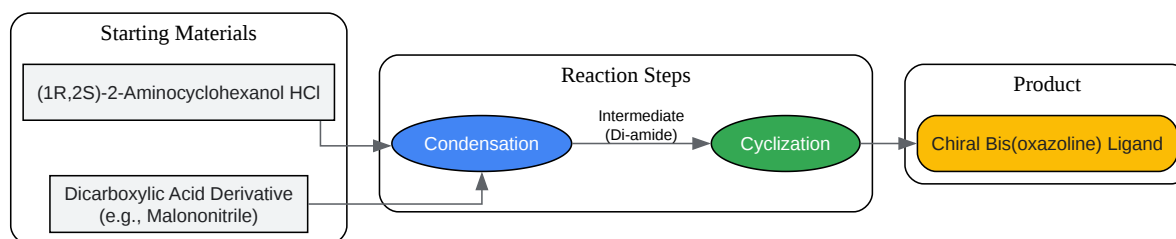
Spectrum	Interpretation
Proton NMR (¹ H NMR)	Conforms to the expected structure of (1R,2S)-2-aminocyclohexanol hydrochloride.[4]
Infrared (IR)	Shows characteristic peaks for O-H, N-H, and C-H stretching vibrations, consistent with the functional groups present.
Mass Spectrometry (MS)	The molecular ion peak corresponds to the molecular weight of the free base (115.17 g/mol).

Applications in Asymmetric Synthesis

The primary application of **(1R,2S)-2-aminocyclohexanol hydrochloride** lies in its use as a chiral precursor for the synthesis of ligands and auxiliaries for asymmetric catalysis.[5][6] The stereochemically defined amino and hydroxyl groups provide a rigid scaffold that can effectively induce chirality in a variety of chemical reactions.

Synthesis of Chiral Oxazoline Ligands

Chiral oxazolines are a prominent class of ligands in asymmetric catalysis. The synthesis of these ligands often utilizes 1,2-amino alcohols like (1R,2S)-2-aminocyclohexanol. A general experimental workflow for the synthesis of a bis(oxazoline) ligand is depicted below.



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Figure 1: General workflow for the synthesis of a chiral bis(oxazoline) ligand.

Application in Asymmetric Hydrogenation

Ligands derived from (1R,2S)-2-aminocyclohexanol have been successfully employed in asymmetric transfer hydrogenation of ketones, yielding chiral alcohols with high enantioselectivity.^[7] A typical reaction is the reduction of acetophenone to 1-phenylethanol.

Table 2: Performance of Chiral Ligands in Asymmetric Transfer Hydrogenation of Acetophenone

Chiral Ligand Source	Catalyst System	Substrate	Yield (%)	Enantiomeric Excess (ee, %)	Reference
(1R,2S)-aminoindanol	[RhCp*Cl ₂] ₂ / Ligand	Acetophenone	High	90-99	[8]
(1R,2R)-cyclohexane-1,2-diamine	Rh(III) complexes	Aromatic Ketones	50-100	90-99	[8]

Role in Drug Development: Spleen Tyrosine Kinase (SYK) Inhibition

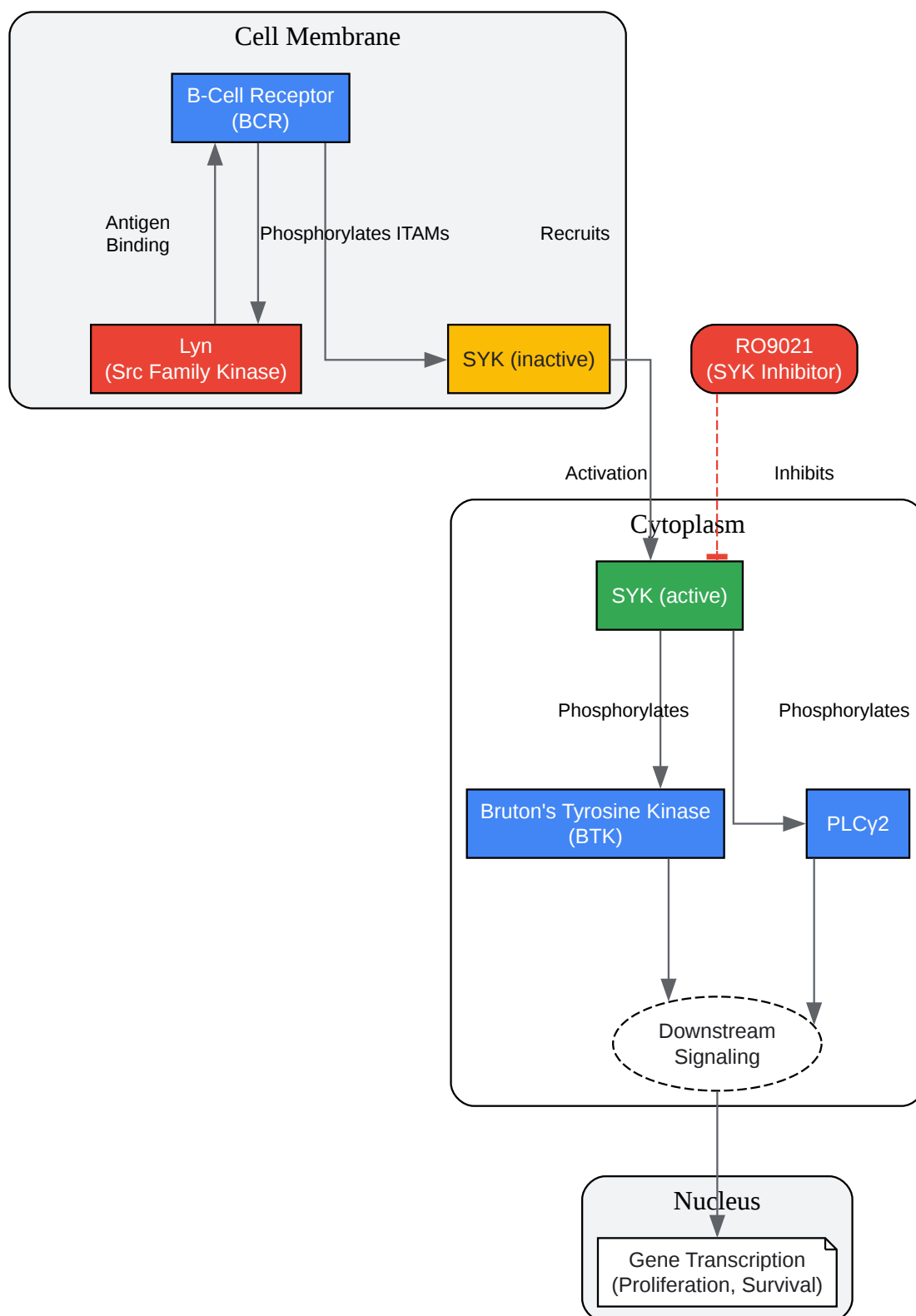
A significant application of (1R,2S)-2-aminocyclohexanol is in the synthesis of pharmacologically active molecules. A notable example is its use as a key building block for the development of a novel, orally bioavailable inhibitor of Spleen Tyrosine Kinase (SYK), designated as RO9021.[\[9\]](#)[\[10\]](#)

Chemical Structure of RO9021: 6-[(1R,2S)-2-Amino-cyclohexylamino]-4-(5,6-dimethyl-pyridin-2-ylamino)-pyridazine-3-carboxylic acid amide.[\[9\]](#)[\[10\]](#)

SYK is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[\[5\]](#) It is a key mediator in both innate and adaptive immunity, and its dysregulation is implicated in autoimmune diseases and certain cancers.[\[6\]](#)

SYK Signaling Pathway

The signaling cascade initiated by the B-cell receptor (BCR) is a well-characterized pathway involving SYK. Upon antigen binding to the BCR, a cascade of phosphorylation events leads to the activation of SYK, which in turn activates downstream effectors, ultimately leading to cellular responses such as proliferation, differentiation, and antibody production.



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Figure 2: Simplified SYK signaling pathway downstream of the B-cell receptor and the point of inhibition by RO9021.

Experimental Protocols

General Procedure for the Synthesis of a Chiral Bis(oxazoline) Ligand from (1R,2S)-2-Aminocyclohexanol Hydrochloride

This protocol is a general representation and may require optimization for specific substrates.

Materials:

- **(1R,2S)-2-Aminocyclohexanol hydrochloride**
- Dicarboxylic acid dichloride (e.g., malonyl chloride)
- Triethylamine (Et₃N)
- Anhydrous dichloromethane (DCM)
- Thionyl chloride (SOCl₂)
- Standard laboratory glassware for inert atmosphere reactions

Procedure:

- Amide Formation:
 - To a solution of **(1R,2S)-2-aminocyclohexanol hydrochloride** (2.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) at 0 °C under an inert atmosphere.
 - Slowly add a solution of the dicarboxylic acid dichloride (1.0 eq) in anhydrous DCM.
 - Allow the reaction to warm to room temperature and stir for 12-24 hours.
 - Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude di-amide.

- Oxazoline Formation (Cyclization):
 - Dissolve the crude di-amide in anhydrous DCM and cool to 0 °C.
 - Slowly add thionyl chloride (2.2 eq) and stir for 30 minutes at 0 °C.
 - Add triethylamine (4.4 eq) and allow the reaction to warm to room temperature, stirring for 12-24 hours.
 - Quench the reaction with saturated aqueous sodium bicarbonate.
 - Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
 - Purify the crude product by column chromatography on silica gel to afford the chiral bis(oxazoline) ligand.

Representative Protocol for Asymmetric Transfer Hydrogenation of Acetophenone

Materials:

- $[\text{Rh}(\text{Cp}^*)\text{Cl}_2]_2$ (or other suitable metal precursor)
- Chiral ligand (synthesized from (1R,2S)-2-aminocyclohexanol)
- Acetophenone
- Isopropanol (solvent and hydrogen source)
- Potassium hydroxide (or other base)

Procedure:

- In an inert atmosphere, dissolve the rhodium precursor and the chiral ligand in isopropanol.
- Stir the mixture at room temperature for a designated pre-activation period.

- Add the base (e.g., a solution of KOH in isopropanol).
- Add acetophenone to the activated catalyst solution.
- Monitor the reaction progress by TLC or GC.
- Upon completion, quench the reaction with a dilute aqueous acid solution.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the resulting 1-phenylethanol by flash chromatography.
- Determine the enantiomeric excess by chiral HPLC or GC analysis.

Conclusion

(1R,2S)-2-Aminocyclohexanol hydrochloride is a cornerstone chiral building block with broad utility in asymmetric synthesis and drug discovery. Its application in the development of highly selective kinase inhibitors like RO9021 underscores its importance for medicinal chemists and pharmaceutical researchers. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for scientists working in these fields.

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References

- 1. (1R,2S)-2-aminocyclohexanol hydrochloride | lookchem [lookchem.com]
- 2. (1R,2S)-2-Aminocyclohexanol hydrochloride [myskinrecipes.com]
- 3. molecularinfo.com [molecularinfo.com]
- 4. (1R,2S)-cis-2-Aminocyclohexanol = 97 GC 190792-72-4 [sigmaaldrich.cn]

- 5. (1R,2S)-2-Aminocyclohexanol [benchchem.com]
- 6. Buy (1R,2S)-2-aminocyclohexanol | 931-15-7 [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Selective inhibition of spleen tyrosine kinase (SYK) with a novel orally bioavailable small molecule inhibitor, RO9021, impinges on various innate and adaptive immune responses: implications for SYK inhibitors in autoimmune disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective inhibition of spleen tyrosine kinase (SYK) with a novel orally bioavailable small molecule inhibitor, RO9021, impinges on various innate and adaptive immune responses: implications for SYK inhibitors in autoimmune disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
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